molecular formula C24H25N5O B4475040 5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B4475040
M. Wt: 399.5 g/mol
InChI Key: LAAPTCUBKAKCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibenzoazepine core, which is a tricyclic structure, linked to a piperazine ring substituted with a pyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction involving a biphenyl derivative and an appropriate reagent to form the tricyclic structure.

    Introduction of the Piperazine Ring: The dibenzoazepine core is then reacted with a piperazine derivative under suitable conditions to introduce the piperazine ring.

    Substitution with Pyrimidine Group: Finally, the piperazine ring is functionalized with a pyrimidine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and appropriate solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine shares structural similarities with other dibenzoazepine derivatives, such as imipramine and clomipramine, which are used as antidepressants.
  • Piperazine derivatives: Compounds like buspirone and trazodone also feature piperazine rings and are used for their anxiolytic and antidepressant properties.

Uniqueness

What sets this compound apart is its unique combination of a dibenzoazepine core with a pyrimidine-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c30-23(18-27-14-16-28(17-15-27)24-25-12-5-13-26-24)29-21-8-3-1-6-19(21)10-11-20-7-2-4-9-22(20)29/h1-9,12-13H,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPTCUBKAKCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

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